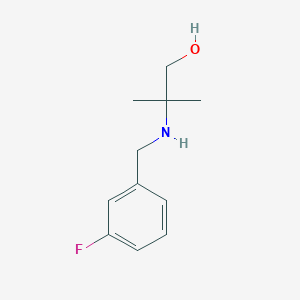
2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol is an organic compound that features a fluorobenzyl group attached to an amino alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol typically involves the reaction of 3-fluorobenzylamine with 2-methylpropan-1-ol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of 2-((3-Fluorobenzyl)amino)-2-methylpropanone.
Reduction: Formation of 2-((3-Fluorobenzyl)amino)-2-methylpropan-1-amine.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the amino alcohol structure can facilitate hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Fluorobenzyl)amino)-2-methylpropan-1-ol
- 2-((3-Chlorobenzyl)amino)-2-methylpropan-1-ol
- 2-((3-Bromobenzyl)amino)-2-methylpropan-1-ol
Uniqueness
2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target molecules compared to its chloro- or bromo-substituted analogs.
Propriétés
Numéro CAS |
22563-92-4 |
|---|---|
Formule moléculaire |
C11H16FNO |
Poids moléculaire |
197.25 g/mol |
Nom IUPAC |
2-[(3-fluorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-11(2,8-14)13-7-9-4-3-5-10(12)6-9/h3-6,13-14H,7-8H2,1-2H3 |
Clé InChI |
PMFPMEYXWFHUPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NCC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)



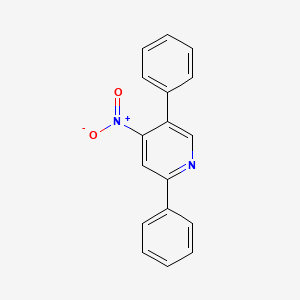
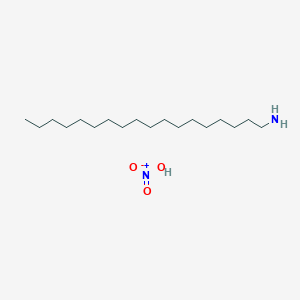

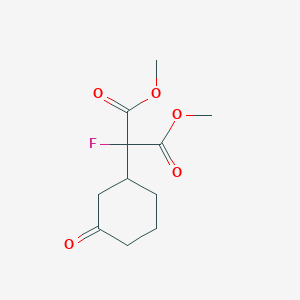
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
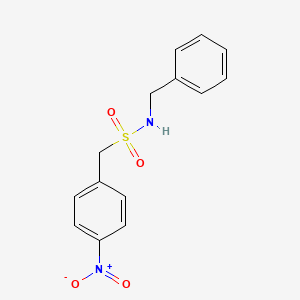
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)

